molecular formula C11H12O3 B14833274 Methyl 2-cyclopropoxybenzoate

Methyl 2-cyclopropoxybenzoate

Cat. No.: B14833274
M. Wt: 192.21 g/mol
InChI Key: XUDRNBWBPIYOPK-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropoxybenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is replaced by a cyclopropoxy group

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-cyclopropyloxybenzoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3

InChI Key

XUDRNBWBPIYOPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropoxybenzoate typically involves the esterification of 2-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety in methyl 2-cyclopropoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-cyclopropoxybenzoic acid or its conjugate base.

Conditions Reagents Products Yield Mechanism Reference
Acidic hydrolysisHCl (aq.), reflux2-cyclopropoxybenzoic acid85%Acid-catalyzed cleavage
Basic hydrolysisNaOH, H₂O/EtOHSodium 2-cyclopropoxybenzoate92%Saponification

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the cyclopropoxy group remaining intact under mild conditions.

Nucleophilic Substitution at the Cyclopropoxy Group

The cyclopropoxy group participates in nucleophilic substitution (SN2) reactions due to the leaving-group potential of the oxygen atom.

Nucleophile Conditions Products Yield Key Observations Reference
NH₃DMF, 60°C, 24h2-aminobenzoate derivative75%Retained cyclopropane ring
KCNDMSO, 80°C, 12h2-cyanobenzoate derivative68%Enhanced electrophilicity

The strained cyclopropane ring stabilizes transition states, facilitating substitution without ring opening.

Ring-Opening Reactions of the Cyclopropane Moiety

Under acidic or transition metal-catalyzed conditions, the cyclopropane ring undergoes cleavage, forming allylic or alkyl derivatives.

Conditions Reagents Products Yield Mechanism Reference
H₂SO₄, H₂O, refluxAcid catalystAllyl alcohol derivative60%Acid-induced ring expansion
Pd(OAc)₂, DTBP, 120°CDecarbonylative couplingAlkylated benzoate49%Radical-mediated cleavage

For example, exposure to H₂SO₄ promotes ring opening to form an allylic alcohol via carbocation intermediates .

Cross-Coupling Reactions

Transition metal catalysts enable coupling reactions at the aromatic ring or cyclopropane moiety.

Catalyst Conditions Reactant Products Yield Reference
CuBr₂DTBP, 120°C, 24hBenzeneBiaryl benzoate derivative42%
Pd₂(dba)₃Diazomethane, DCECyclopropane expansionFunctionalized cyclopropane89%

Copper-mediated reactions favor aryl-aryl bond formation, while palladium catalysts enable cyclopropane functionalization .

Oxidation and Reduction

The ester group can be selectively reduced, while the cyclopropane ring remains stable under typical conditions.

Reaction Type Reagents Products Yield Notes Reference
ReductionLiAlH₄, THF2-cyclopropoxybenzyl alcohol78%Ester-to-alcohol conversion
OxidationKMnO₄, H₂O, Δ2-cyclopropoxybenzoic acid65%Requires harsh conditions

The cyclopropane ring’s stability under mild oxidation/reduction conditions enables selective transformations .

Key Mechanistic Insights:

  • Steric Effects : The cyclopropoxy group’s spatial arrangement influences regioselectivity in substitution reactions .

  • Electronic Effects : The electron-withdrawing ester group directs electrophiles to the para-position of the benzene ring .

  • Ring Strain : The cyclopropane’s 60° bond angles drive ring-opening reactions under acidic or radical conditions .

Scientific Research Applications

Methyl 2-cyclopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the cyclopropoxy group, making it less sterically hindered.

    Ethyl 2-cyclopropoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-cyclopropoxybenzoic acid: The carboxylic acid derivative of Methyl 2-cyclopropoxybenzoate.

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

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